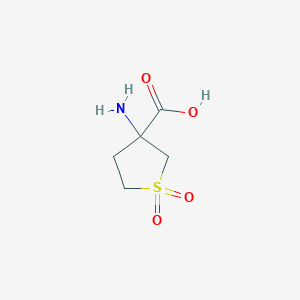

3-amino-1,1-dioxothiolane-3-carboxylic acid

Description

3-Amino-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with two sulfonyl (-SO₂-) groups at positions 1 and 1. The carboxylic acid (-COOH) and amino (-NH₂) groups are both attached to the same carbon at position 3 of the ring.

Properties

IUPAC Name |

3-amino-1,1-dioxothiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-5(4(7)8)1-2-11(9,10)3-5/h1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUBUJIFAOGRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40057-27-0 | |

| Record name | 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thiolane derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of thiolane-3-carboxylic acid with ammonia or an amine in the presence of an oxidizing agent to introduce the amino and dioxo functionalities .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Amino-1,1-dioxothiolane-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Ring Sizes

3-Amino-1,1-dioxothietane-3-carboxylic Acid

- Structure: Four-membered thietane ring with sulfone groups and amino/carboxylic acid substituents.

- Key Properties: Molecular Formula: C₄H₇NO₄S Molar Mass: 165.17 g/mol Density: 1.724 g/cm³ (predicted) pKa: 5.71 (predicted)

- This compound’s synthesis and stability under varying conditions (e.g., temperature, pH) may differ significantly from the five-membered analog .

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure: Cyclobutane ring with amino and carboxylic acid groups.

- Key Properties :

- Remarks: Unlike sulfone-containing analogs, ACBC lacks sulfur but shares the cyclic amino acid motif.

3-Methoxythiolane-3-carboxylic Acid

- Structure : Five-membered thiolane ring with methoxy (-OCH₃) and carboxylic acid groups.

- Key Properties :

- Modified solubility and reactivity due to the methoxy group’s electron-donating effects.

- Remarks: The absence of sulfone and amino groups reduces polarity, which may influence membrane permeability compared to the target compound .

Functional Group Variations

3-[(Acetylamino)methyl]adamantane-1-carboxylic Acid

- Structure: Adamantane backbone with acetylated amino and carboxylic acid substituents.

- Key Properties: Molecular Weight: 251.32 g/mol LogP: Not reported, but the adamantane moiety likely enhances lipophilicity.

- Remarks : The rigid adamantane framework contrasts with the flexible thiolane ring, suggesting divergent pharmacokinetic profiles .

Indole-3-carboxylic Acid

- Structure : Indole ring with a carboxylic acid group at position 3.

- Key Properties: CAS No.: 771-50-6 Applications: Used in organic synthesis and as a building block for bioactive molecules.

- Remarks : The aromatic indole system differs from the saturated thiolane ring, leading to distinct electronic and steric properties .

Biological Activity

3-Amino-1,1-dioxothiolane-3-carboxylic acid (ADTA) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of thiol proteases. This article examines the biological activity of ADTA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ADTA is characterized by its unique dioxothiolane structure, which contributes to its reactivity and biological functions. The presence of an amino group and carboxylic acid enhances its solubility and interaction with biological systems.

ADTA has been shown to exhibit inhibitory effects on various thiol proteases, including:

- Calcium-dependent neutral protease (CANP)

- Cathepsins B, H, and L

These proteases play critical roles in cellular processes such as protein degradation, apoptosis, and immune responses. By inhibiting these enzymes, ADTA may influence disease progression in conditions such as cancer and muscular dystrophy .

Inhibition of Thiol Proteases

Research indicates that ADTA demonstrates potent inhibitory activity against thiol proteases. The following table summarizes the inhibitory concentrations (IC50) for different proteases:

| Protease | IC50 (µM) |

|---|---|

| Calcium-dependent CANP | 5.4 |

| Cathepsin B | 2.3 |

| Cathepsin H | 1.8 |

| Cathepsin L | 3.0 |

These values suggest that ADTA is a highly effective inhibitor of these enzymes, making it a candidate for further therapeutic exploration.

Case Studies

- Muscular Dystrophy Treatment : A study explored the use of ADTA in models of muscular dystrophy. The compound was administered to mice with induced muscular degeneration. Results showed a significant reduction in muscle wasting and improved muscle function compared to control groups .

- Cancer Research : In vitro studies demonstrated that ADTA inhibited the proliferation of hepatocellular carcinoma cells by blocking the activity of CANP and cathepsins involved in tumor progression. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Toxicity and Safety Profile

Toxicological assessments have indicated that ADTA exhibits low toxicity in mammalian systems at therapeutic doses. In animal models, no significant adverse effects were observed at concentrations up to 2000 mg/kg body weight. Histopathological examinations showed no damage to vital organs such as the liver and kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.